[2-(2-Furyl)phenyl]methanol
Description
Significance within Furan (B31954) and Phenyl Moiety Chemistry
The furan ring is a well-established and important scaffold in medicinal chemistry and materials science. fishersci.ca As an electron-rich aromatic heterocycle, it can participate in a wide range of chemical transformations and interactions with biological macromolecules. beilstein-journals.org Furan derivatives are found in numerous natural products and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netmdpi.com The fusion of this versatile heterocycle with a phenyl group, another fundamental aromatic building block, creates a scaffold with significant potential. The phenyl group provides a stable, rigid core that can be readily functionalized, while the furan ring introduces unique electronic properties and potential binding interactions. The methanol (B129727) group attached to the phenyl ring further enhances its utility, acting as a handle for subsequent chemical modifications and synthetic elaborations.
Interdisciplinary Relevance in Organic Synthesis and Medicinal Chemistry
The structure of [2-(2-Furyl)phenyl]methanol makes it a valuable precursor in multiple fields, most notably in organic synthesis and medicinal chemistry.
In organic synthesis , alcohols containing a 2-furyl substituent are key starting materials for various chemical transformations. One of the most significant applications is in the synthesis of dibenzo[b,f]oxepines. nih.govresearchgate.netmdpi.comrsc.org This tricyclic system is the core structure of several medicinally important compounds and natural products. nih.govresearchgate.net The synthesis often involves an acid-catalyzed intramolecular cyclization, where the furan ring and the phenyl ring of the this compound precursor are fused to form the seven-membered oxepine ring. The ability to efficiently construct such complex and valuable scaffolds from a relatively simple starting material underscores the importance of this compound as a synthetic intermediate. Furthermore, related furyl-alcohol systems are known to participate in rearrangements like the Piancatelli rearrangement, which allows for the creation of highly functionalized cyclopentenone derivatives. orgsyn.org
In medicinal chemistry , the [2-(furyl)phenyl]methanol scaffold is explored for its potential as a pharmacophore. For instance, research into inhibitors for PqsD, a key enzyme in the quorum sensing system of the bacterium Pseudomonas aeruginosa, has shown the relevance of this structural motif. A study demonstrated that a 2-furyl derivative exhibited improved inhibitory activity compared to its 3-furyl isomer, highlighting the specific importance of the substitution pattern found in this compound for achieving biological effect. rsc.org This suggests that compounds based on this framework are promising candidates for the development of new anti-infective agents. The broader class of furan-containing molecules has also been investigated for a range of other therapeutic applications, including anticancer and antiprotozoal activities. dergipark.org.tracs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(furan-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7,12H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLMKRIYULDNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445999 | |
| Record name | [2-(2-furyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139697-88-4 | |
| Record name | [2-(2-furyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 2 Furyl Phenyl Methanol and Analogous Furan Phenyl Methanol Structures
Organometallic Reagent-Mediated Syntheses
The formation of the carbon-carbon bond central to the furan-phenyl-methanol structure is efficiently achieved using organometallic reagents, particularly through Grignard reactions.
The Grignard reaction is a powerful and versatile method for creating carbon-carbon bonds. In the context of furan-phenyl-methanol synthesis, this typically involves the reaction of a phenylmagnesium halide with a furan-2-carboxaldehyde or, conversely, a furylmagnesium halide with a benzaldehyde (B42025). orgsyn.orgsmolecule.comsmolecule.com This approach allows for the modular construction of a wide array of substituted analogs.
A well-documented example is the synthesis of furan-2-yl(phenyl)methanol. In a typical procedure, phenylmagnesium bromide is added to a solution of furfural (B47365). orgsyn.org The reaction is generally conducted in an ethereal solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent quenching of the highly reactive Grignard reagent. orgsyn.orggoogle.com After the addition is complete, the reaction is stirred for several hours and then quenched with an aqueous solution of ammonium (B1175870) chloride. orgsyn.org The desired product, furan-2-yl(phenyl)methanol, can be isolated and purified using column chromatography, often affording high yields. orgsyn.org A reaction performed on a 57.4 mmol scale of phenylmagnesium bromide and furfural yielded 9.71 g of furan-2-yl(phenyl)methanol, which corresponds to a 94% yield. orgsyn.org
This methodology can be extended to produce a variety of analogs, including the target compound [2-(2-Furyl)phenyl]methanol, by selecting appropriately substituted Grignard reagents and carbonyl precursors. smolecule.comrsc.org For instance, the reaction of 2-furylmagnesium bromide with 2-iodobenzaldehyde, followed by appropriate workup, would be a plausible route.
Table 1: Examples of Grignard Reaction Approaches to Furan-Phenyl-Methanol Scaffolds
| Grignard Reagent | Carbonyl Precursor | Product | Yield |
| Phenylmagnesium bromide | Furfural | Furan-2-yl(phenyl)methanol | 94% orgsyn.org |
| Phenylmagnesium chloride | 2-Nitrobenzaldehyde | (2-Nitrophenyl)(phenyl)methanol | Not specified rsc.org |
| 4-Methoxy-2-methylphenyl bromide (derived) | Furan (B31954) derivative | 2-Furyl-(4-methoxy-2-methylphenyl)methanol | Not specified smolecule.com |
Reductive Synthesis Pathways
An alternative to constructing the carbon skeleton via organometallic addition is to start with a precursor that already contains the complete furan-phenyl framework but in a different oxidation state. The reduction of an aryl-furan ketone or aldehyde to the corresponding methanol (B129727) is a common and effective strategy.
The catalytic reduction of aryl-furan aldehydes, such as 3-(2-furanyl)benzaldehyde, provides a direct route to the desired alcohol. nih.govcymitquimica.com This transformation can be accomplished using various reducing agents, with catalytic hydrogenation being a prominent method due to its efficiency and cleaner reaction profiles. rsc.org Catalytic transfer hydrogenation (CTH) represents an increasingly utilized alternative, employing hydrogen donors like isopropanol (B130326) in place of gaseous hydrogen, which can mitigate safety concerns associated with handling H₂ gas. nih.gov
Recent advancements have identified highly active single-atom iron catalysts (Fe-ZIF-8-800) for the CTH of aldehydes. nih.gov For example, the CTH of furfural to furfuryl alcohol using this catalyst in isopropanol at 120 °C resulted in a 93.1% yield with 99.5% conversion in just one hour. nih.gov Similar high efficiency was observed for the reduction of benzaldehyde, which yielded benzyl (B1604629) alcohol in 93.5% yield under identical conditions. nih.gov These findings suggest that the reduction of a hybrid substrate like 3-(2-furanyl)benzaldehyde to [3-(2-furyl)phenyl]methanol (B1338399) would proceed with high efficacy using such advanced catalytic systems. The reaction proceeds via the Meerwein-Ponndorf-Verley (MPV) mechanism, involving an intermolecular hydride transfer from the isopropanol solvent to the aldehyde. nih.gov
Other catalytic systems for aldehyde reduction include copper-based catalysts, which are effective for the hydrogenation of furfural to furfuryl alcohol. rsc.org Electrocatalytic hydrogenation (ECH) using a zinc metal catalyst has also been shown to effectively reduce furfural to furfuryl alcohol. rsc.org
Table 2: Catalytic Systems for the Reduction of Aldehyde Precursors
| Aldehyde Substrate | Catalyst System | H-Source | Product | Yield | Conversion |
| Furfural | Fe-ZIF-8-800 | Isopropanol | Furfuryl alcohol | 93.1% nih.gov | 99.5% nih.gov |
| Benzaldehyde | Fe-ZIF-8-800 | Isopropanol | Benzyl alcohol | 93.5% nih.gov | 99.8% nih.gov |
| Furfural | Zinc (electrocatalytic) | Protons (from electrolyte) | Furfuryl alcohol | 16.4% rsc.org | 41.9% rsc.org |
Deoxycyanamidation Reactions and Their Application to Furyl-Substituted Alcohols
Beyond the synthesis of the core structure, the functionalization of the methanol group opens avenues to novel derivatives. Deoxycyanamidation is a modern transformation that converts alcohols into tertiary cyanamides. acs.org This one-pot reaction has been successfully applied to a diverse range of alcohols, including those bearing heteroaryl substituents like the 2-furyl group. acs.orgacs.org
The reaction utilizes N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as both a sulfonyl activating agent and the cyanamide (B42294) source. acs.org The process is typically mediated by a base, such as sodium tert-pentoxide (NaOt-Am), in a solvent like THF. acs.org The proposed mechanism involves an initial N- to O-sulfonyl transfer from NCTS to the alcohol, forming an alkyl sulfonate intermediate. This is followed by a desulfonylative cleavage of the N-S bond in another molecule of NCTS to release a cyanamide anion, which then displaces the sulfonate, yielding the final tertiary cyanamide product. acs.org
The scope of this reaction is broad, tolerating various primary and secondary alcohols. acs.orgacs.org Importantly, primary alcohols containing heteroaryl groups, such as 2-furyl and 2-thiophenyl, are readily converted to the corresponding aryl/alkyl cyanamides in excellent yields (70-90%). acs.org This demonstrates the viability of applying this methodology to furan-phenyl-methanol structures to access novel, functionalized derivatives.
Table 3: Deoxycyanamidation of Various Alcohol Substrates using NCTS
| Alcohol Substrate | Base / Additive | Conditions | Product | Yield |
| 4-Fluorobenzyl alcohol | NaOt-Am / TBAI | rt, 3 h | N-(4-Fluorobenzyl)-N-phenylcyanamide | 80% acs.org |
| 2-Furylmethanol | NaOt-Am / TBAI | rt, 16 h | N-(Furan-2-ylmethyl)-N-phenylcyanamide | 90% acs.org |
| (R)-1-Phenylethanol | NaOt-Am / TBAI | rt, 16 h | (S)-N-(1-Phenylethyl)-N-phenylcyanamide | 72% acs.org |
| 4-Pyridinemethanol | NCTS (2 equiv) | 100 °C, 48 h | N-(Pyridin-4-ylmethyl)-N-phenylcyanamide | 75% acs.org |
Elucidation of Reactivity and Mechanistic Transformations of 2 2 Furyl Phenyl Methanol
Photochemical Cycloaddition Processes: Paterno-Büchi Reactions
The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a significant transformation for furan (B31954) derivatives, leading to the formation of oxetane-containing bicyclic products. cambridgescholars.comnih.gov The reaction typically involves the excitation of the carbonyl compound to its triplet state, which then interacts with the ground-state furan ring. cambridgescholars.com
Regiochemical Control and Substrate Directivity in [2-(2-Furyl)phenyl]methanol Adduct Formation
The regioselectivity of the Paternò-Büchi reaction on 2-furylmethanol derivatives is highly dependent on the nature of the substituents on the carbinol carbon. scispace.com While simple 2-furylmethanol exhibits low regioselectivity in reactions with carbonyl compounds like benzaldehyde (B42025) and benzophenone (B1666685), the presence of larger, more sterically demanding substituents significantly enhances regiocontrol. scispace.comphotobiology.com For instance, the irradiation of 2-furylmethanol with benzophenone yields an 8:2 mixture of regioisomeric products, whereas derivatives with bulkier side chains show a marked increase in selectivity. photobiology.com
In the case of this compound and its close analogue, 1-(2-furyl)-benzylic alcohol, the bulky phenyl group directs the cycloaddition. scispace.comphotobiology.com Research shows that both regio- and stereoselectivity are enhanced by hindered substituents on the side chain of 2-furylmethanols. photobiology.com The predominant product typically arises from the attack of the carbonyl group at the more sterically hindered face of the furan ring. photobiology.com This regiochemical outcome is primarily governed by the relative stability of the two possible 1,4-biradical intermediates formed during the reaction. cambridgescholars.comscispace.com Theoretical studies using Density Functional Theory (DFT) have confirmed that the biradical formed on the more hindered side of the molecule can be more stable, thus dictating the major regioisomer observed. scispace.com
| 2-Furylmethanol Derivative | Carbonyl Compound | Regioisomeric Ratio/Outcome | Reference |
|---|---|---|---|
| 2-Furylmethanol | Benzophenone | 8:2 mixture of regioisomers | photobiology.com |
| 2-Furylmethanol | Benzaldehyde | 2:1 mixture of regioisomers (low selectivity) | cambridgescholars.comphotobiology.com |
| 2-Furylethanol | Benzophenone | High regioselectivity (single regioisomer observed) | photobiology.com |
| 1-(2-Furyl)-benzylic alcohol | Benzophenone | 9:1 mixture of regioisomers | photobiology.com |
Stereochemical Induction and Diastereoselectivity in Photochemical Transformations
The hydroxyl group in 2-furylmethanol derivatives plays a crucial role in directing the stereochemical course of the Paternò-Büchi reaction, particularly when reacting with aromatic carbonyl compounds. scispace.comrsc.org This directing effect leads to high diastereoselectivity. For example, the reaction of 1-(2-furyl)-benzylic alcohol with an aromatic carbonyl partner results in the formation of only one diastereoisomer. scispace.com This high degree of stereocontrol is attributed to the formation of a hydrogen bond or a complex between the substrate's hydroxyl group and the excited carbonyl compound. scispace.comrsc.org
This interaction favors the attack of the carbonyl from the same side as the hydroxyl group, leading to a preferential conformation in the resulting biradical intermediate. scispace.comrsc.org The relative energies of these conformers ultimately determine the observed high diastereoselectivity. rsc.org In contrast, when the reaction is performed with aliphatic aldehydes and ketones, no significant diastereoselectivity is observed, highlighting the importance of the aromatic nature of the carbonyl compound in achieving stereocontrol. scispace.comresearchgate.net All products are generally obtained with exo stereochemistry. acs.org
| 2-Furylmethanol Derivative | Carbonyl Compound | Diastereoselectivity Outcome | Reference |
|---|---|---|---|
| 1-(2-Furyl)-benzylic alcohol | Aromatic Carbonyls | Complete stereoselectivity (single diastereoisomer) | scispace.comphotobiology.com |
| 1-(2-Furyl)-1-phenylethanol | Benzaldehyde | Complete diastereoselectivity for the minor regioisomer | rsc.orgresearchgate.net |
| 1-(2-Furyl)-1-phenylethanol | Benzophenone | 48% diastereoisomeric excess (de) | rsc.orgresearchgate.net |
| 2-Furylmethanol Derivatives | Aliphatic Carbonyls | No diastereoselectivity observed | scispace.comresearchgate.net |
Mechanistic Pathways Involving Electron Transfer and Biradical Intermediates
The accepted mechanism for the Paternò-Büchi reaction between furan derivatives and aromatic carbonyls proceeds through a triplet 1,4-biradical intermediate. cambridgescholars.comnih.gov The process begins with the photoexcitation of the carbonyl compound to its n,π* triplet state. scispace.com This excited species then adds to the furan ring to form a triplet 1,4-biradical (also referred to as a 2-oxabutane-1,4-diyl). nih.govacs.org These biradical intermediates have been studied via transient absorption spectroscopy. nih.govacs.org
The regioselectivity of the reaction is dictated by the relative stabilities of the possible biradical intermediates that can be formed. scispace.comresearchgate.net The final step involves intersystem crossing from the triplet biradical to the singlet state, followed by rapid ring closure to yield the oxetane (B1205548) product. cambridgescholars.com The observed exo stereoselectivity is explained by the orbital interactions in the biradical intermediate; specifically, the coupling between the Highest Singly Occupied Molecular Orbital (HSOMO) and the Lowest Singly Occupied Molecular Orbital (LSOMO) favors the formation of the exo isomer. nih.govscispace.com
While the biradical pathway is dominant, an electron transfer mechanism can occur, particularly with electron-rich alkenes and in polar solvents, which would involve a radical-ion pair. cambridgescholars.com However, for furan derivatives reacting with aromatic ketones, the triplet biradical mechanism is the most supported pathway. cambridgescholars.comnih.gov
Acid-Catalyzed Reactions and Oligomerization Tendencies
The presence of the furan ring and the benzylic alcohol moiety makes this compound susceptible to acid-catalyzed reactions. Furfuryl alcohol and its simple derivatives are known to undergo acid-promoted oligomerization and self-condensation to yield bis(2-furyl)methane structures. arkat-usa.orgresearchgate.net
Investigation of Self-Condensation Pathways to Bis(furyl)methane Derivatives
While the acid-catalyzed self-condensation of simple 2-furylmethanols is a known route to bis(2-furyl)methanes, this transformation is unsuccessful for aryl(2-furyl)methanols such as this compound. arkat-usa.orgresearchgate.net Numerous attempts to induce self-condensation of aryl(2-furyl)methanols using various acid catalysts (e.g., HClO₄, TsOH, BF₃·Et₂O) have failed, resulting predominantly in the formation of intractable tars. arkat-usa.org
The proposed mechanism for self-condensation involves the protonation of the hydroxyl group, which then departs as a water molecule to generate a resonance-stabilized aryl(2-furyl)methyl cation. arkat-usa.org This cation would then be expected to undergo electrophilic attack on the furan ring of a second alcohol molecule. However, for aryl(2-furyl)methanols, the resulting carbocation is highly reactive and prone to uncontrolled polymerization and decomposition pathways, leading to tar formation rather than the desired bis(furyl)methane product. arkat-usa.org This stands in contrast to (5-aryl-2-furyl)methanols, which can undergo self-condensation under acidic conditions. arkat-usa.org
Hydroxyl Group Reactivity: Oxidation, Reduction, and Substitution Potential
The secondary alcohol group in this compound is a key site of reactivity, enabling oxidation, formation via reduction, and substitution reactions.
Oxidation As a secondary benzylic alcohol, this compound can be oxidized to the corresponding ketone, [2-(2-furyl)phenyl] ketone. This transformation is a fundamental reaction in organic synthesis. acs.org A variety of oxidizing agents can be employed, with a focus on methods that are selective for secondary alcohols and avoid over-oxidation or degradation of the furan and phenyl rings. mdpi.comresearchgate.net Fungal aryl-alcohol oxidase is an example of a biocatalyst capable of oxidizing secondary benzylic alcohols. rsc.org Chemical methods often utilize reagents like chromium-based oxidants (e.g., PCC), activated DMSO (Swern oxidation), or hypervalent iodine compounds (Dess-Martin periodinane). Catalytic methods using hydrogen peroxide or molecular oxygen as the terminal oxidant in the presence of metal catalysts are also effective for the selective oxidation of benzylic alcohols. mdpi.comresearchgate.net
Reduction The "reduction potential" in the context of the hydroxyl group refers to the synthesis of the alcohol from its corresponding carbonyl precursor. This compound can be readily synthesized by the reduction of [2-(2-furyl)phenyl] ketone. orgsyn.orgarkat-usa.org Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) are well-suited for this transformation, selectively reducing the ketone to the secondary alcohol without affecting the furan or phenyl rings. rsc.org Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are also effective but require anhydrous conditions. rsc.org
Substitution The direct nucleophilic substitution of the hydroxyl group is challenging because hydroxide (B78521) (OH⁻) is a poor leaving group. libretexts.orgmsu.edu To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. Two primary strategies exist:
Acid Catalysis (Sₙ1 Pathway): In the presence of a strong acid, the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). libretexts.orgmsu.edu This can then depart as a neutral water molecule, a good leaving group, generating a secondary carbocation. This carbocation is then attacked by a nucleophile. msu.edu However, as noted previously, aryl(2-furyl)methanols are prone to decomposition under strong acid conditions, making this a problematic route. arkat-usa.org
Conversion to a Sulfonate Ester (Sₙ2 Pathway): A more reliable method involves a two-step sequence. The alcohol is first reacted with a sulfonyl chloride (such as p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base (like pyridine) to form a sulfonate ester (tosylate or mesylate). msu.edu These esters are excellent leaving groups, and the carbon atom is now activated for nucleophilic attack by a wide range of nucleophiles via an Sₙ2 mechanism. libretexts.orgunco.edu This pathway avoids strongly acidic conditions and is generally preferred for substitution reactions of secondary alcohols where carbocation rearrangements or decomposition are a concern. msu.edu
Strategic Applications of 2 2 Furyl Phenyl Methanol in Complex Organic Synthesis
Utility as a Synthetic Intermediate
The primary utility of [2-(2-Furyl)phenyl]methanol in synthesis is as a precursor that can be transformed into more complex molecules. It serves as a key bifunctional intermediate, where the hydroxyl group can be readily manipulated or used to direct subsequent reactions, and the furan-phenyl scaffold provides the core for further elaboration.
The synthesis of this compound is typically achieved through the reduction of its corresponding aldehyde, 2-(furan-2-yl)benzaldehyde. This aldehyde precursor is itself synthesized via a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds. In a documented procedure, 2-bromobenzaldehyde (B122850) is coupled with a furan-based boronic acid or its equivalent to yield 2-(furan-2-yl)benzaldehyde, which can then be reduced to the target methanol (B129727) derivative. acs.org
Table 1: Synthesis of 2-(Furan-2-yl)benzaldehyde (Precursor to this compound)
| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product | Yield | Reference |
| 2-Bromobenzaldehyde | Furan-2-boronic acid (or equivalent) | Palladium catalyst, base | 2-(Furan-2-yl)benzaldehyde | 89% | acs.org |
This synthetic accessibility makes this compound and its direct precursor valuable intermediates for chemists aiming to build molecules incorporating the 2-(2-furyl)phenyl motif.
Role as a Precursor for Advanced Cyclic and Heterocyclic Architectures (e.g., Cyclopentenone Synthesis)
A significant application of the this compound structural core is in the synthesis of complex, polyheterocyclic systems. While furfuryl alcohols (where the alcohol is directly attached to the furan (B31954) ring) are well-known for undergoing rearrangements like the Piancatelli rearrangement to form cyclopentenones, the this compound scaffold is utilized in different, yet equally powerful, transformations. orgsyn.orgorgsyn.org
Specifically, the precursor aldehyde, 2-(furan-2-yl)benzaldehyde, has been employed in diversity-oriented synthesis to access novel heterocyclic cores. acs.orgacs.org In these strategies, the aldehyde is used to build photoprecursors that, upon irradiation, generate highly reactive intermediates such as azaxylylenes. These intermediates then undergo intramolecular cycloaddition reactions where the tethered furan ring acts as a diene. acs.org This pathway does not lead to simple cyclopentenones but instead to sophisticated, fused polyheterocyclic structures, including 2,6-epoxyazocane (oxamorphan) cores. acs.org The furan ring's ability to participate as a 4π component in cycloadditions is central to the formation of these unique bridged systems. acs.org
Table 2: Application in Heterocyclic Synthesis
| Precursor | Reaction Type | Key Intermediate | Product Class | Reference |
| 2-(Furan-2-yl)benzaldehyde | Photochemical Intramolecular Cycloaddition | Azaxylylene | 2,6-Epoxyazocane (Oxamorphan) Cores | acs.orgacs.org |
This demonstrates the role of the [2-(2-Furyl)phenyl] scaffold not just as a simple building block, but as a key component in advanced strategies for rapidly assembling molecular complexity.
Potential as an Intermediate in Pharmaceutical Ingredient Synthesis
The phenyl-furan motif is considered a privileged chemical scaffold found in various medicinal compounds. mobt3ath.com While this compound is not yet a widely reported intermediate in the synthesis of commercial drugs, its structural components are present in molecules with recognized biological activity. Furan-containing heterocycles are integral to numerous therapeutic agents, exhibiting a broad range of activities. nih.gov
Research into structurally related compounds underscores the potential of this scaffold. For instance, N-(2-benzoylphenyl)-2-furan-2-carboxamide, which shares the 2-furylphenyl core but with a carboxamide linkage and a ketone instead of an alcohol, has been synthesized and evaluated as a potential anticancer agent against human colon cancer cell lines. dergipark.org.tr Furthermore, other (phenyl)methanol derivatives are being actively investigated as inhibitors of enzymes relevant to human pathogens, such as PqsD in Pseudomonas aeruginosa. rsc.org The compound 2-furyl(phenyl)methanol, an isomer of the title compound, was isolated from Atractylis gummifera and showed anti-leishmanial activity, further highlighting the potential of the phenyl-furan methanol framework in drug discovery. mobt3ath.com
These examples suggest that this compound is a promising intermediate for the synthesis of new pharmaceutical ingredients, leveraging the established biological relevance of the furan and biaryl moieties.
Investigation of the Biological Activities and Pharmacological Relevance of 2 2 Furyl Phenyl Methanol
Antileishmanial Activity against Protozoan Parasites (e.g., Leishmania donovani)
The chemical compound [2-(2-Furyl)phenyl]methanol has been identified as a potential agent against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis. mobt3ath.com This discovery stems from the evaluation of extracts from the rhizome of Atractylis gummifera, where this compound was pinpointed as the active anti-parasitic component. mobt3ath.com
In Vitro Efficacy Assessments
In vitro studies have demonstrated the activity of this compound against different life stages of Leishmania donovani. The compound exhibited moderate activity against the intracellular amastigote form, which resides within macrophages in the human host. mobt3ath.com However, its potency was significantly more pronounced against the extracellular promastigote form of the parasite, being approximately 30-fold more active. mobt3ath.com
The screening of compounds isolated from Atractylis gummifera was conducted using a luciferase assay to determine their effects on both the non-motile amastigote and the motile promastigote forms of L. donovani. mobt3ath.com The notable activity of this compound against the promastigote stage highlights its potential for further investigation and development of new anti-leishmanial therapies. mobt3ath.com
**Table 1: In Vitro Antileishmanial Activity of this compound against *Leishmania donovani***
| Parasite Stage | Activity Level | Fold Difference |
|---|---|---|
| Amastigote | Moderate | - |
| Promastigote | High | 30-fold more active than against amastigotes |
Data sourced from Brucoli et al., 2019. mobt3ath.com
Proposed Modes of Action
While the precise mechanism of action for this compound against Leishmania has not been fully elucidated, the phenyl-furan scaffold is a rare structural motif in natural products. mobt3ath.com The significant difference in activity between the promastigote and amastigote stages suggests that the compound may target specific metabolic or structural features of the extracellular form of the parasite. Further research into the mechanism could involve investigating its effects on key parasitic enzymes or cellular processes. Studies on other anti-leishmanial compounds have explored mechanisms such as the inhibition of cellular replication, induction of morphological changes, and interference with iron metabolism. plos.org For instance, some phenolic compounds have been shown to induce cell cycle arrest and alter the expression of iron-dependent enzymes in L. donovani. plos.org
Antifungal Properties of Related 2-Furyl Derivatives
While direct studies on the antifungal properties of this compound are limited, research on related 2-furyl derivatives provides valuable insights into their potential as antifungal agents. These studies have primarily focused on their effects against phytopathogenic fungi like Botrytis cinerea.
Mycelial Growth Inhibition and Conidial Germination Effects
Several 2-furyl derivatives have demonstrated significant inhibitory effects on both the mycelial growth and conidial germination of fungi. For example, certain stilbene (B7821643) derivatives containing a 2-furyl group were found to be more effective at inhibiting the in vitro mycelial growth of B. cinerea than resveratrol (B1683913) and pterostilbene. plos.org Specifically, compounds like (E)-3,4,5-trimethoxy-β-(2-furyl)-styrene, (E)-4-methoxy-β-(2-furyl)-styrene, and (E)-3,5-dimethoxy-β-(2-furyl)-styrene showed potent antifungal activity. plos.orgnih.gov At a concentration of 100 µg/ml, these 2-furyl derivatives, along with resveratrol, inhibited conidial germination by about 70%. plos.orgnih.gov
**Table 2: Antifungal Activity of 2-Furyl Derivatives against *Botrytis cinerea***
| Compound | Effect on Mycelial Growth | Inhibition of Conidial Germination (at 100 µg/ml) |
|---|---|---|
| (E)-3,4,5-trimethoxy-β-(2-furyl)-styrene | More active than resveratrol | ~70% |
| (E)-4-methoxy-β-(2-furyl)-styrene | More active than resveratrol | ~70% |
| (E)-3,5-dimethoxy-β-(2-furyl)-styrene | Most active of the tested furyl compounds | ~70% |
Impacts on Fungal Enzymatic Systems (e.g., Laccase Production) and Cellular Integrity
The antifungal mechanisms of 2-furyl derivatives extend to their interaction with fungal enzymatic systems and their ability to compromise cellular integrity. One study found that (E)-3,5-dimethoxy-β-(2-furyl)-styrene led to an increase in laccase activity in B. cinerea. plos.orgnih.gov Laccases are enzymes that can be involved in fungal pathogenesis and detoxification processes. plos.org
Furthermore, this same compound was shown to disrupt the membrane integrity of B. cinerea, as demonstrated by the use of Sytox Green nucleic acid stain, which can only enter cells with compromised membranes. plos.orgnih.gov It also had a partial effect on the respiration of conidia. plos.org The ability of these derivatives to damage the fungal cell wall and membrane is a key aspect of their antifungal action. mdpi.com The fungal cell wall, a structure not present in human cells, is a prime target for selective antifungal drugs. frontiersin.org It is a complex and dynamic structure composed of chitin, glucans, and proteins that is crucial for fungal viability and protection against environmental stresses. frontiersin.orgsemanticscholar.org
Interactions with Specific Biomolecular Targets (e.g., π-π Stacking with Proteins)
The aromatic nature of the phenyl and furyl rings in this compound suggests the potential for π-π stacking interactions with biological macromolecules, such as proteins. colostate.edumdpi.com π-π stacking is a non-covalent interaction that plays a significant role in stabilizing the structures of proteins and in molecular recognition processes, including enzyme-substrate binding. mdpi.commdpi.com
These interactions can occur in different geometries, with the T-shaped or edge-to-face orientation being the most common in proteins. colostate.edu In this arrangement, the positively charged framework of one aromatic ring interacts favorably with the electron-rich π system of another. colostate.edu Such interactions can be crucial for the binding of a small molecule like this compound to a target protein, potentially leading to the inhibition of its function. The specific amino acid residues within a protein's active site, particularly those with aromatic side chains like tryptophan, can participate in these π-π stacking interactions. mdpi.com The nature and strength of these interactions are influenced by the electronic properties of the interacting rings. rsc.org
Advanced Computational and Theoretical Studies on 2 2 Furyl Phenyl Methanol
Quantum Chemical Calculations for Mechanistic Elucidation (e.g., Biradical Intermediates in Photoreactions)
No published studies were found that specifically investigate the photochemical reaction mechanisms of [2-(2-Furyl)phenyl]methanol using quantum chemical calculations. There is no available data on the theoretical examination of potential biradical intermediates or transition states involved in its photoreactions.
Structure-Activity Relationship (SAR) Analysis through Density Functional Theory (DFT)
A search for Structure-Activity Relationship (SAR) analyses of this compound utilizing Density Functional Theory (DFT) yielded no results. There are no available studies that computationally model the molecule to correlate its structural features with any specific activity.
Conformational Analysis and Stereochemical Rationalization
Detailed conformational analyses or stereochemical rationalizations for this compound supported by computational methods are not present in the available literature. No data tables on conformer energies or stereoisomer stability for this specific compound could be generated.
Q & A
Q. What regulatory classifications apply to this compound based on its hazard profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
